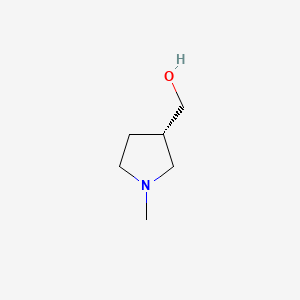

(S)-(1-Methylpyrrolidin-3-YL)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-(1-Methylpyrrolidin-3-YL)methanol” is a derivative of methanol, which is the simplest alcohol with the chemical formula CH3OH . It consists of a methyl group linked with a hydroxyl group . It is a clear, volatile, flammable, and highly toxic liquid .

Synthesis Analysis

Methanol is conventionally produced by steam reforming of natural gas to form syngas, followed by catalytic conversion into methanol . Alternatively, methanotrophic microorganisms are being explored as a biological alternative for methanol production, under milder process conditions .

Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .

Chemical Reactions Analysis

Methanol production involves complex chemical reactions. For instance, in the power-to-methanol chain, the evaluation encompasses electrolysis technologies and catalyst developments, kinetics, reactor technology options for methanol synthesis .

Physical And Chemical Properties Analysis

Methanol is a colorless, volatile, flammable liquid with a distinctive alcoholic odor similar to that of ethanol . It has polar properties, making it a good solvent . It has a specific gravity of 0.793 and a boiling point of 65°C .

科学的研究の応用

Chiral Catalysis and Asymmetric Autocatalysis : (S)-(1-Methylpyrrolidin-3-YL)methanol, under different names, has been used in chiral catalysis. For instance, Diphenyl(1-methylpyrrolidin-2-yl)methanol and N, N-dibutylnorephedrine have been employed as chiral catalysts for the addition of dialkylzincs to aldehydes, leading to the formation of sec-alcohols with high enantiomeric excesses (Soai & Shibata, 1997).

Synthesis of Optically Active Polymers : In a study on the anionic polymerization of (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, an optically active polymer of helical conformation was synthesized. This polymer showed reversible helix-helix transitions in solutions containing methanol and acid (Okamoto, Nakano, Ono, & Hatada, 1991).

Asymmetric Synthesis in Organometallic Chemistry : The compound has been used in the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation with dialkylzinc, demonstrating high enantiotopic group- and face-selectivity (Takemoto et al., 1996).

Methanol as a Chemical Synthon and Hydrogen Source : Research has shown the effective utilization of methanol in organic synthesis, where it serves as both a C1 synthon and a hydrogen source for selective N-methylation of amines (Sarki et al., 2021).

Application in Lipid Dynamics and Biological Membranes : Methanol's influence on lipid dynamics, particularly in enhancing 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, has been studied. This has implications for understanding bilayer composition and cell survival (Nguyen et al., 2019).

Methanol in Industrial Biotechnology : Methanol is recognized as a valuable feedstock for biotechnology, used in the biological conversion of methanol to specialty chemicals in organisms like E. coli (Whitaker et al., 2017).

Methanol's Role in Methylotrophic Bacteria : The use of methanol as a substrate for methylotrophic bacteria like Methylobacterium extorquens has been explored for the development of bioprocesses based on methanol (Ochsner et al., 2014).

作用機序

Safety and Hazards

将来の方向性

Methanol is seen as a potential alternative to petroleum-based fuels due to its high oxygen content causing clean combustion, and reduced soot and smoke emissions . It is also regarded as an important material in chemical synthesis . Its derivatives are used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes .

特性

IUPAC Name |

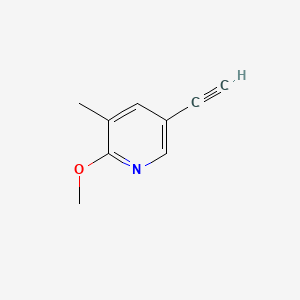

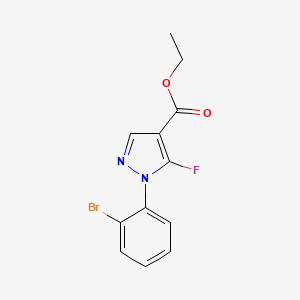

[(3S)-1-methylpyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMWLAPRVMNBN-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(1-Methylpyrrolidin-3-YL)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-nitroimidazo[1,2-A]pyridine](/img/structure/B582319.png)